REACTION_CXSMILES
|
[Li][CH2:2]CCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[N:22]=[C:21]([Cl:24])[CH:20]=[CH:19]2.CI>C1COCC1.O>[Br:13][C:14]1[CH:15]=[CH:16][CH:17]=[C:18]2[C:23]=1[N:22]=[C:21]([Cl:24])[C:20]([CH3:2])=[CH:19]2
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Name
|
|
Quantity
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6.1 mL
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Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC=C2C=CC(=NC12)Cl
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
stirred for 5 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled to 78° C
|
Type
|
WAIT
|
Details
|
After 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
was stirred at 78° C. for 50 min
|
Duration
|
50 min
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred at 78° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was then transferred to an ice bath
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was warmed to RT
|
Type
|
CONCENTRATION
|
Details
|
concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
Chromatographic purification (silica gel, 0-25% EtOAc/hexanes)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2C=C(C(=NC12)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.74 mmol | |
AMOUNT: MASS | 1.73 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |